(1-Methylheptyl)triphenylsilane
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Overview
Description
(1-Methylheptyl)triphenylsilane: is an organosilicon compound with the chemical formula C26H32Si It is a derivative of triphenylsilane, where one of the phenyl groups is substituted with a (1-methylheptyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylheptyl)triphenylsilane typically involves the reaction of triphenylsilane with (1-methylheptyl) halide in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common bases used in this reaction include sodium hydride or potassium tert-butoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (1-Methylheptyl)triphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: (1-Methylheptyl)triphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the formation of silicon-carbon bonds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (1-Methylheptyl)triphenylsilane in chemical reactions typically involves the activation of the silicon-hydrogen bond. This activation can lead to the formation of reactive intermediates, which then participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Triphenylsilane: The parent compound, which lacks the (1-methylheptyl) group.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Phenylsilane: Contains one phenyl group and two hydrogen atoms bonded to silicon.
Uniqueness: (1-Methylheptyl)triphenylsilane is unique due to the presence of the (1-methylheptyl) group, which can influence its reactivity and physical properties. This substitution can lead to differences in solubility, boiling point, and reactivity compared to its parent compound, triphenylsilane.
Properties
Molecular Formula |
C26H32Si |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
octan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-3-4-5-9-16-23(2)27(24-17-10-6-11-18-24,25-19-12-7-13-20-25)26-21-14-8-15-22-26/h6-8,10-15,17-23H,3-5,9,16H2,1-2H3 |
InChI Key |
MKPYVFPESLINBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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